molecular formula C19H20N4O3 B2477823 N-(3,4-dimethoxybenzyl)-4-(m-tolyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034589-33-6

N-(3,4-dimethoxybenzyl)-4-(m-tolyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2477823
CAS RN: 2034589-33-6
M. Wt: 352.394
InChI Key: UCFNRHXFMJTONF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(m-tolyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTBC, and it is a derivative of the triazole family. DMTBC has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • A concise synthesis of 2,4,5-trisubstituted oxazoles was achieved through a tandem Ugi/Robinson-Gabriel sequence, utilizing 2,4-dimethoxybenzylamine as an ammonia equivalent in combination with arylglyoxal and Ugi reagents. This method highlights a novel approach for constructing oxazole scaffolds, which are significant in medicinal chemistry (Shaw et al., 2012).

Potential Biological Activities

  • The compound 1-Benzyl-N-tolyl-1,2,3-triazole-4-carboxamide, closely related to the queried compound, demonstrated interesting reactivity and potential for creating mesoionic triazol-5-olate derivatives through alkylation reactions, suggesting avenues for developing novel biological agents (Nein et al., 2016).

Theoretical and Computational Studies

  • DFT calculations and molecular dynamics simulations were utilized to study Schiff bases containing 1,2,4-triazole and pyrazole rings, demonstrating their antioxidant and α-glucosidase inhibitory activities. These theoretical studies provide insights into the reactive properties of similar triazole derivatives, indicating their potential as antioxidant agents (Pillai et al., 2019).
  • Hirshfeld surface analysis and DFT calculations were employed to analyze π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This study sheds light on the importance of substituents in influencing the interaction energy of tetrel bonds, which is crucial for designing compounds with specific reactivity and properties (Ahmed et al., 2020).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-5-4-6-14(9-12)17-18(22-23-21-17)19(24)20-11-13-7-8-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFNRHXFMJTONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN=C2C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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